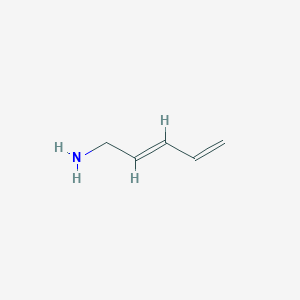

penta-2,4-dien-1-amine

Description

Chemical Significance and Unique Structural Features

Penta-2,4-dien-1-amine, with the chemical formula C₅H₉N, is a primary amine characterized by a five-carbon chain containing two conjugated double bonds at the 2 and 4 positions. nih.gov This conjugation, where p-orbitals on adjacent carbons overlap, allows for the delocalization of pi-electrons across the carbon backbone and onto the nitrogen atom of the amine group. This electron delocalization is a key determinant of the molecule's stability and reactivity.

The presence of both a nucleophilic amine group and a reactive conjugated diene system within the same molecule makes this compound a versatile building block in organic synthesis. The amine can participate in a variety of reactions, including acylation, alkylation, and the formation of imines. Simultaneously, the diene system is susceptible to a range of transformations, most notably cycloaddition reactions like the Diels-Alder reaction.

The stereochemistry of the double bonds, which can exist in (E) or (Z) configurations, further adds to the structural diversity and potential applications of its derivatives. nih.govsigmaaldrich.comrsc.org The hydrochloride salt of the (2E)-isomer is available as a powder. sigmaaldrich.commolport.com

Table 1: Computed Properties of (2E)-penta-2,4-dien-1-amine

| Property | Value |

|---|---|

| Molecular Weight | 83.13 g/mol |

| Molecular Formula | C₅H₉N |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 83.073499291 Da |

| Topological Polar Surface Area | 26 Ų |

Data sourced from PubChem CID 13658892 nih.gov

Overview of Research Directions in Conjugated Amines

Research into conjugated amines, a class of compounds to which this compound belongs, is a vibrant and expanding area of chemical science. The unique electronic properties of these molecules make them valuable in several research domains.

One major research direction is their use as synthons in the construction of complex nitrogen-containing molecules. The ability of conjugated amines to undergo nucleophilic addition reactions is a key focus. researchgate.netresearchgate.net For instance, the conjugate addition of amines to electron-deficient alkenes is a well-established method for forming carbon-nitrogen bonds, often utilizing catalysts to enhance efficiency and selectivity. researchgate.net

Furthermore, the development of novel synthetic methodologies for preparing conjugated amines and their derivatives is an ongoing pursuit. This includes rhodium-catalyzed reactions to form related structures like penta-2,4-dien-1-imines from N-sulfonyl-1,2,3-triazoles and 2-(siloxy)furans. acs.orgresearchgate.net The synthesis of related dienols, which can be precursors to the corresponding amines, has also been explored, with methods developed for controlling the stereochemistry of the double bonds. rsc.org

The reactivity of the conjugated system in cycloaddition reactions is another significant area of investigation. Tertiary amines bearing a penta-2,4-dien-1-yl moiety have been shown to participate in complex cascade reactions with arynes, leading to the formation of highly functionalized aromatic compounds. researchgate.net This highlights the potential of the pentadienyl system in advanced organic synthesis.

Moreover, the incorporation of conjugated amine structures into larger systems is being explored for materials science applications. For example, polyethyleneimines have been crosslinked using conjugated penta-2,4-dienylideneammonium units, creating polymers with extended π-conjugation and interesting electronic properties. researchgate.net The study of related conjugated systems, such as 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, reveals insights into their electronic structure and potential for applications in nonlinear optics. cdnsciencepub.com

The development of light-induced conjugation methods for amines also represents a frontier in this field, offering spatiotemporal control over chemical reactions. nih.gov While not specific to this compound, these general advancements in the chemistry of conjugated amines provide a framework for understanding the potential reactivity and applications of this specific molecule.

Structure

3D Structure

Properties

Molecular Formula |

C5H9N |

|---|---|

Molecular Weight |

83.13 g/mol |

IUPAC Name |

(2E)-penta-2,4-dien-1-amine |

InChI |

InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H,1,5-6H2/b4-3+ |

InChI Key |

HSFHMJJDUVEWRQ-ONEGZZNKSA-N |

Isomeric SMILES |

C=C/C=C/CN |

Canonical SMILES |

C=CC=CCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis of Penta-2,4-dien-1-amine

The direct synthesis of the parent compound, this compound, is not extensively detailed in readily available literature. However, established organic chemistry principles suggest logical synthetic routes from common precursors.

While specific literature citations for a one-step synthesis of this compound are sparse, general methodologies for amine synthesis provide a framework for its preparation. Plausible routes include:

Reduction of Penta-2,4-dienenitrile: A common method for preparing primary amines is the reduction of a corresponding nitrile. Penta-2,4-dienenitrile (CH₂=CHCH=CHCN) can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield this compound. libretexts.org

Amination of Penta-2,4-dien-1-ol: The precursor alcohol, (2E)-penta-2,4-dien-1-ol, is a known compound. nih.govchemspider.com This alcohol can be converted to the corresponding amine. This transformation can be achieved through various methods, such as conversion to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is more widely reported, reflecting the utility of the dienamine moiety in constructing larger, more complex molecules.

N-substituted derivatives are crucial for modulating the chemical properties of the parent amine. Carbamates, in particular, are significant functional groups in medicinal chemistry and organic synthesis.

The synthesis of carbamates from amines is a well-established transformation. For this compound, this would typically involve a reaction with a chloroformate or an activated carbonate. A general approach involves converting alcohols to carbonates, such as 4-nitrophenylcarbonates, which then react with amines to form the desired carbamate.

Recent advancements in biocatalysis also offer an environmentally benign route. Promiscuous esterases have been utilized for the synthesis of carbamates from various amines and carbonates (e.g., dibenzyl or diallyl carbonate) in aqueous media, achieving high yields. nih.gov This enzymatic approach could be applied to this compound to produce the corresponding benzyloxycarbonyl (Cbz) or allyloxycarbonyl (Alloc) protected derivatives. nih.gov

Table 1: Selected Methods for Carbamate Synthesis

| Amine Substrate | Reagent | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| Various Aliphatic/Aromatic Amines | Dibenzyl carbonate | Esterase from Pyrobaculum calidifontis VA1 (PestE) | Cbz-protected amine | Up to 99% nih.gov |

| Various Aliphatic/Aromatic Amines | Diallyl carbonate | Esterase from Pyrobaculum calidifontis VA1 (PestE) | Alloc-protected amine | Up to 99% nih.gov |

| Sterically Hindered Alcohols (converted to amines) | 4-Nitrophenylcarbonates | Solution-Phase Parallel Synthesis | Carbamate Library | >80% purity for most compounds |

Imines (or Schiff bases) are formed by the condensation of a primary amine with an aldehyde or a ketone. The formation of a penta-2,4-dien-1-imine would involve reacting this compound with a suitable carbonyl compound.

Catalysis can significantly enhance the efficiency of imine formation and is central to modern synthetic strategies. Transition metal catalysts, particularly those based on palladium and rhodium, are widely used for C-H bond functionalization reactions that can lead to imine formation or involve imine intermediates. nih.gov For instance, catalytic systems can facilitate the coupling of amines with various partners. While direct catalytic synthesis starting from this compound is not explicitly detailed, general catalytic methods for imine synthesis are applicable. acs.org One-pot, multi-component reactions are also a powerful strategy for synthesizing complex heterocyclic structures where imine formation is a key intermediate step. organic-chemistry.orgnih.gov

Penta-2,4-dienamides are another important class of derivatives. These compounds can be synthesized through the coupling of penta-2,4-dienoic acid with an amine or, conversely, by reacting this compound with a carboxylic acid or its activated derivative (like an acyl chloride).

A common laboratory method involves the use of coupling agents to facilitate amide bond formation between a carboxylic acid and an amine. For example, 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid (Piperic acid) has been coupled with various aromatic amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents to produce the corresponding amides in good yields. iosrjournals.org This methodology can be directly adapted for the synthesis of N-substituted penta-2,4-dienamides by reacting penta-2,4-dienoic acid with a desired primary or secondary amine. iosrjournals.org

The modified Curtius rearrangement provides another route to N-acylamino-1,3-dienes starting from dienoic acids, demonstrating a versatile method for preparing amide-like structures embedded within a diene system. sigmaaldrich.com

Table 2: Synthesis of Pentadienoic Acid Amides

| Carboxylic Acid | Amine | Coupling Agents | Product | Yield |

|---|---|---|---|---|

| Piperic Acid | Various Aromatic Amines | EDC·HCl, HOBt | Piperic Acid Amides | Satisfactory iosrjournals.org |

Hybrid molecules that combine the structural features of both penta-1,4-dien-3-one and an amine moiety have been a subject of significant synthetic interest. These structures are typically synthesized through condensation reactions.

The general strategy involves a Claisen-Schmidt condensation. This reaction typically begins with the condensation of a substituted benzaldehyde (B42025) and acetone (B3395972) to form an intermediate chalcone (B49325), (E)-4-(hydroxyphenyl)but-3-en-2-one. mdpi.com This intermediate is then further condensed with another substituted aldehyde to generate the penta-1,4-dien-3-one scaffold. mdpi.com

To incorporate an amine moiety, a common method is the nucleophilic addition of an amine to a related precursor. For instance, the addition of secondary amines like morpholine (B109124) and piperidine (B6355638) to 1,5-diarylpent-2-en-4-yn-1-ones results in the formation of (E,E)-5-amino-1,5-diarylpenta-2,4-dien-1-ones, where the amine adds to the alkyne bond to generate the dienone structure. researchgate.net Similarly, various heterocyclic moieties containing amines, such as triazine, have been incorporated into the penta-1,4-dien-3-one framework to create novel hybrid molecules. peerj.com

Table 3: Methods for Hybrid Penta-1,4-dien-3-one-Amine Structures

| Precursor 1 | Precursor 2 | Precursor 3 / Reagent | Product Type |

|---|---|---|---|

| 2-Hydroxybenzaldehyde | Acetone | Substituted Aldehyde | Phosphorylated penta-1,4-dien-3-one derivatives mdpi.com |

| 1,5-Diarylpent-2-en-4-yn-1-one | Morpholine / Piperidine | - | (E,E)-5-Amino-1,5-diarylpenta-2,4-dien-1-ones researchgate.net |

Table of Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₅H₉N |

| Penta-2,4-dienenitrile | Penta-2,4-dienenitrile | C₅H₅N nih.gov |

| (2E)-penta-2,4-dien-1-ol | (2E)-penta-2,4-dien-1-ol | C₅H₈O nih.gov |

| Penta-2,4-dienoic acid | (2E)-penta-2,4-dienoic acid | C₅H₆O₂ nih.govchemspider.com |

| Piperic acid | (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | C₁₂H₁₀O₄ |

| Penta-1,4-dien-3-one | Penta-1,4-dien-3-one | C₅H₆O |

| Morpholine | Morpholine | C₄H₉NO |

| Piperidine | Piperidine | C₅H₁₁N |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N'-(3-dimethylaminopropyl)-N-ethylcarbodiimide | C₈H₁₇N₃ |

| Hydroxybenzotriazole (HOBt) | 1-Hydroxybenzotriazole | C₆H₅N₃O |

Polymeric Systems Featuring Penta-2,4-dienylideneammonium Units

The synthesis of polymeric systems that incorporate penta-2,4-dienylideneammonium units is an area of specialized interest within materials science, leveraging the principles of conjugated polymer chemistry. These polymers are characterized by a backbone that includes alternating single and double bonds, which can lead to unique electronic and optical properties. The presence of the ammonium (B1175870) functionality can further enhance these properties and introduce new applications, such as in the development of sensors or conductive materials. nih.gov

Several synthetic strategies employed for conjugated polymers could theoretically be adapted for the creation of polymers featuring penta-2,4-dienylideneammonium units. atomfair.com Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are powerful methods for forming the carbon-carbon bonds necessary for the polymer backbone. nih.govatomfair.com These methods offer a high degree of control over the polymer's structure, including its molecular weight and regioregularity. atomfair.com

Another potential approach is through the polymerization of aniline (B41778) derivatives, which has been shown to yield polymers with nitrogen and sulfur in the backbone, resulting in conjugated systems. nih.gov The synthesis of conjugated imine polymers through imine metathesis is also a relevant strategy, as the iminium ion is a key feature of the penta-2,4-dienylideneammonium unit. osti.gov

The table below summarizes potential synthetic routes for polymers containing conjugated ammonium units, drawing analogies from established methods for other conjugated polymers.

| Polymerization Method | Description | Potential for Penta-2,4-dienylideneammonium Polymers |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Catalytic coupling of monomers to form C-C bonds in the polymer backbone. nih.govatomfair.com | High degree of control over polymer structure, allowing for the precise incorporation of the dienylammonium moiety. |

| Oxidative Polymerization | Use of chemical oxidants to couple monomers. atomfair.com | A simpler, more direct method, though with less control over the final polymer structure. atomfair.com |

| Electrochemical Polymerization | Polymer film deposition on an electrode surface through monomer oxidation. atomfair.com | Useful for creating thin, conductive films of the target polymer. |

| Imine Metathesis | A reaction that could form the conjugated imine backbone, which can then be quaternized to the ammonium form. osti.gov | Directly forms the imine linkage central to the repeating unit. |

These synthetic approaches offer a toolbox for researchers to design and create novel polymeric materials based on the penta-2,4-dienylideneammonium scaffold, paving the way for new applications in materials science.

Mechanistic Investigations of this compound Formation

Thermal Decomposition and Decarboxylative Deamination Pathways

The formation of this compound can be mechanistically understood through pathways such as thermal decomposition and decarboxylative deamination of suitable precursor molecules. While direct literature on the formation of this specific amine is scarce, the general principles of these reaction mechanisms can be applied to hypothesize its synthesis.

Thermal Decomposition:

Thermal degradation of amines is a complex process that can lead to a variety of products. nih.gov The specific decomposition pathway is highly dependent on the structure of the amine and the reaction conditions, such as temperature and the presence of other chemical species. nih.govnih.gov In the context of forming an unsaturated amine like this compound, a plausible precursor would be a larger, more complex amine that can eliminate a stable molecule to generate the desired product.

For instance, the thermal decomposition of certain primary alkyl amines has been shown to proceed through various elimination reactions, leading to the formation of alkenes and imines. nih.govresearchgate.net A hypothetical thermal decomposition route to this compound could involve a precursor with a leaving group that, upon heating, is eliminated to form the conjugated diene system.

Decarboxylative Deamination:

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. slideshare.netpharmaguideline.com When coupled with deamination (the removal of an amine group), this can be a powerful tool for modifying amino acids and other nitrogen-containing compounds. slideshare.net This process is often catalyzed by enzymes in biological systems but can also be achieved through chemical means. uomustansiriyah.edu.iqeagri.org

The formation of an amine from an amino acid via decarboxylation is a known biochemical pathway. uomustansiriyah.edu.iqeagri.org A hypothetical precursor for this compound via this route would be an amino acid with a corresponding side chain that can be converted into the dienyl structure upon decarboxylation. The mechanism would involve the removal of the carboxyl group as CO2, leading to the formation of the amine.

The table below outlines the key steps in these proposed mechanistic pathways for the formation of this compound.

| Mechanistic Pathway | Key Steps | Plausible Precursor |

| Thermal Decomposition | 1. Heating of a precursor amine. 2. Elimination of a small molecule (e.g., H2O, NH3). 3. Formation of the conjugated diene system. | A saturated or partially saturated larger amine with a suitable leaving group. |

| Decarboxylative Deamination | 1. Removal of a carboxyl group (-COOH) as CO2 from an amino acid precursor. slideshare.netpharmaguideline.com 2. The amine group remains, yielding the final amine product. | An amino acid with a side chain that can form the penta-2,4-dienyl structure. |

It is important to note that these are generalized mechanistic proposals. The actual synthesis and the precise mechanisms would need to be elucidated through experimental studies.

Chemical Reactivity and Transformation Studies

Reactions Involving the Amine Functional Group

The primary amine group in penta-2,4-dien-1-amine serves as a key reactive center, primarily exhibiting nucleophilic character. This allows it to readily engage with a variety of electrophilic partners.

This compound, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form dienimine derivatives, also known as Schiff bases. ucalgary.calibretexts.org This reaction is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine or hemiaminal intermediate. wikipedia.org Subsequent dehydration, driven by the removal of water, leads to the formation of the C=N double bond of the imine. ucalgary.cawikipedia.org The reaction rate is often optimal under mildly acidic conditions (pH 4-5), which are sufficient to activate the carbonyl group without excessively protonating the amine nucleophile. libretexts.org These resulting dienimines are valuable advanced intermediates, as the imine group can activate the conjugated system for further transformations.

Table 1: Reaction of this compound with Various Carbonyl Compounds

| Carbonyl Reactant | Intermediate | Product Class |

|---|---|---|

| Acetone (B3395972) | Carbinolamine | Dienimine (Schiff Base) |

| Benzaldehyde (B42025) | Carbinolamine | Dienimine (Schiff Base) |

| Cyclohexanone | Carbinolamine | Dienimine (Schiff Base) |

Transformations of the Conjugated Dienyl System

The conjugated diene portion of the molecule is susceptible to a variety of pericyclic and cyclization reactions, leveraging the delocalized π-electrons.

While specific studies on libretexts.orglibretexts.org-sigmatropic rearrangements of this compound are not prominently documented, the molecule's structure is amenable to more common sigmatropic shifts, such as the wikipedia.orgwikipedia.org-sigmatropic rearrangement. This class of reactions, which includes the Cope and Claisen rearrangements, involves the reorganization of six electrons over a six-atom framework. libretexts.orgmasterorganicchemistry.com For an N-allylated derivative of this compound, an aza-Claisen rearrangement could be envisioned. tcichemicals.comchem-station.com This pericyclic reaction would proceed through a concerted, cyclic transition state, leading to the formation of a new carbon-carbon bond and a rearranged imine product. nih.govwikipedia.org Such rearrangements are powerful tools for stereoselectively constructing new bonds and increasing molecular complexity. nih.gov

The conjugated system of this compound is a candidate for 6π-electrocyclization reactions. Research on the analogous compound class, penta-2,4-dienamides, has demonstrated a facile and efficient synthesis of dihydropyridin-2(3H)-ones through a thermal 6π-azaelectrocyclization. nih.govacs.org A key finding of this research was the role of intramolecular hydrogen bonding in facilitating the cyclization process. nih.gov It is proposed that the N-H proton of the amide forms a hydrogen bond that pre-organizes the molecule into a conformation suitable for cyclization, thereby lowering the activation energy. A similar mechanism can be proposed for this compound, where the proton on the amine group could assist in a thermal 6π-azaelectrocyclization to form a dihydropyridine (B1217469) ring system.

Table 2: Research Findings on Hydrogen Bond-Assisted 6π-Azaelectrocyclization of Penta-2,4-dienamide Analogues. nih.gov

| Feature | Description |

|---|---|

| Reaction Type | Thermal 6π-Azaelectrocyclization |

| Key Influence | Intramolecular Hydrogen Bonding |

| Substrate | Penta-2,4-dienamides |

| Product | Substituted Dihydropyridin-2(3H)-ones |

| Significance | Provides efficient access to nitrogen-containing heterocycles. |

The conjugated diene of this compound can participate as the 4π-electron component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org In organocatalysis, dienamines generated in situ from α,β-unsaturated aldehydes and secondary amine catalysts are well-established as highly reactive dienes for normal-electron-demand Diels-Alder reactions. rsc.orgnih.govacs.org This reactivity stems from the raising of the Highest Occupied Molecular Orbital (HOMO) energy by the amine catalyst. acs.orgnih.gov By analogy, this compound or its N-functionalized derivatives can react with a range of electron-deficient alkenes (dienophiles) to form substituted cyclohexene (B86901) rings. nih.govrsc.org This provides a powerful method for constructing six-membered rings with high regio- and stereocontrol. princeton.edu

Table 3: Examples of Dienophiles for Diels-Alder Reactions with Dienamine Analogues

| Dienophile Class | Example | Product Skeleton |

|---|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone | Substituted Cyclohexene |

| Maleimides | N-Methylmaleimide | Bicyclic Imide |

| Acrylates | Ethyl acrylate | Substituted Cyclohexene |

| Electron-deficient Pyrones | Coumalates | [2.2.2]-Bicyclic Lactone |

Metal-Mediated and Organometallic Transformations

The dual functionality of this compound allows for complexation and subsequent transformation by transition metals. The field of combined transition metal and enamine/dienamine catalysis has shown that the nucleophilic dienamine can react with electrophilic species activated by a transition metal. nih.gov The conjugated diene system can coordinate to metals like palladium to form π-allyl palladium intermediates. nih.govnih.gov This activation strategy enables a variety of transformations, including multicomponent cross-coupling reactions. For instance, palladium-catalyzed processes have been developed for the 1,2- and 1,4-difunctionalization of conjugated dienes. nih.govacs.org In such a reaction, the diene system of this compound could react with an alkyl or aryl halide and a nucleophile in a one-pot process to generate complex allylic amine structures. nih.gov

Table 4: Potential Metal-Mediated Transformations

| Metal Catalyst | Transformation Type | Potential Product |

|---|---|---|

| Palladium (Pd) | Three-Component Coupling | 1,2-Aminoalkylated Product |

| Palladium (Pd) | Arylation | Aryl-substituted Dienylamine |

| Copper (Cu) | Cross-Coupling | Functionalized Dienylamine |

| Rhodium (Rh) | Allylic Alkylation | γ-Alkylated Dienylamine |

Rhodium-Catalyzed Reactions

A rhodium(II)-catalyzed reaction involving N-sulfonyl-1,2,3-triazoles and 2-(siloxy)furans has been reported as a method for the synthesis of penta-2,4-dien-1-imines, which are derivatives of this compound. The selectivity of this reaction is dependent on the specific rhodium(II) ligand used, yielding either the open-chain penta-2,4-dien-1-imines or cyclic 1,2-dihydropyridines.

This transformation proceeds through a mechanism initiated by the rhodium(II)-catalyzed denitrogenation of an N-sulfonyl-1,2,3-triazole. This step generates a rhodium-bound α-imino carbene intermediate. The subsequent reaction of this intermediate with a 2-(siloxy)furan leads to the formation of the product. The choice of the rhodium catalyst's ligand is crucial in directing the reaction toward the desired outcome. For instance, the use of rhodium(II) octanoate (B1194180) [Rh2(oct)4] has been shown to favor the formation of the open-chain imine product.

Detailed findings from these studies indicate that the reaction conditions, including the choice of solvent and temperature, can also influence the yield and selectivity. The scope of the reaction has been explored with various substituted N-sulfonyl-1,2,3-triazoles and 2-(siloxy)furans, demonstrating its utility in generating a range of substituted penta-2,4-dien-1-imine structures.

Interactive Table: Rhodium-Catalyzed Synthesis of Penta-2,4-dien-1-imine Derivatives

| Rhodium Catalyst | Ligand | Product Selectivity | Reference |

| Rhodium(II) octanoate | Octanoate | Predominantly open-chain penta-2,4-dien-1-imines | |

| Other Rh(II) Ligands | Varies | Can lead to cyclic 1,2-dihydropyridines |

Nucleophilic Reactivity with Acyclic (Pentadienyl)iron(1+) Cations

The nucleophilic addition of amines to acyclic (pentadienyl)iron(1+) cations is a known method for the synthesis of more complex molecular architectures. While direct studies on the reactivity of this compound with these iron cations are not extensively detailed in the cited literature, the general reactivity patterns of similar amine nucleophiles provide insight into the expected transformations.

Acyclic tricarbonyl(pentadienyl)iron(1+) cations exist in solution as an equilibrium mixture of cisoid and transoid isomers. The stereochemical outcome of the nucleophilic attack is dependent on which isomer reacts. Nucleophilic attack on the more stable cisoid cation typically results in the formation of a Z-diene complex. Conversely, reaction with the less stable, but more reactive, transoid cation is presumed to lead to (E,E-diene)iron complexes.

The regioselectivity of the nucleophilic addition is influenced by substituents on the pentadienyl ligand. In general, for unsubstituted or terminally substituted pentadienyl cations, nucleophilic attack occurs at the terminal (C1 or C5) position of the dienyl system. This is due to the electronic distribution within the π-system of the cation, which favors attack at the termini. The steric bulk of both the nucleophile and the iron complex can also play a role in directing the approach of the nucleophile.

Interactive Table: General Reactivity of Amines with (Pentadienyl)iron(1+) Cations

| Cation Isomer | Product Stereochemistry | General Site of Nucleophilic Attack | Reference |

| Cisoid | Z-diene complex | Terminal (C1/C5) | |

| Transoid | (E,E-diene)iron complex | Terminal (C1/C5) |

Computational and Theoretical Investigations

Quantum Chemical Characterization of Reaction Mechanisms

General computational methods are frequently employed to understand the reaction mechanisms of amines and conjugated systems. However, a specific application of these methods to penta-2,4-dien-1-amine has not been documented in available research.

Density Functional Theory (DFT) Studies of Stereoselectivity and Hydrogen Bonding Interactions

No peer-reviewed studies detailing Density Functional Theory (DFT) calculations to investigate the stereoselectivity of reactions involving this compound were found. Similarly, there is a lack of published research on the specific hydrogen bonding interactions of this compound analyzed through computational methods. While DFT is a powerful tool for such investigations, its application to this particular molecule is not present in the current body of scientific literature.

Theoretical Analysis of Transition States and Reaction Energetics

A theoretical analysis of the transition states and reaction energetics for reactions involving this compound is not available in published research. Such studies are crucial for understanding reaction pathways and kinetics, but have not been specifically performed or reported for this compound.

Computational Prediction of Local Reactivity Descriptors (e.g., Fukui Functions)

There are no available studies that report the computational prediction of local reactivity descriptors, such as Fukui functions, for this compound. These descriptors are valuable for predicting the sites of electrophilic and nucleophilic attack, but this analysis has not been published for the specified molecule.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding specific to this compound is not found in the current scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been reported in academic publications. This type of analysis is fundamental to understanding the electronic transitions and reactivity of a molecule, but the specific HOMO and LUMO energy levels and their distribution for this compound are not documented.

Molecular Electrostatic Potential (MEP) Surface Analysis

There are no published studies that present a Molecular Electrostatic Potential (MEP) surface analysis for this compound. An MEP analysis would provide insights into the charge distribution and reactive sites of the molecule, but this information is not available in the current literature.

Natural Bond Orbital (NBO) and Orbital Interaction Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates complex many-electron wavefunctions from quantum calculations into the familiar, intuitive language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. wikipedia.org This method localizes electron density into orbitals that represent core electrons, lone pairs, and bonds, providing a clear picture of the electronic structure of a molecule like this compound.

A key feature of NBO analysis is its ability to quantify the delocalization of electron density through the examination of donor-acceptor interactions. materialsciencejournal.orgwisc.edu This is achieved by evaluating the energetic significance of interactions between filled "donor" Lewis-type NBOs (such as bonding orbitals and lone pairs) and empty "acceptor" non-Lewis NBOs (like antibonding orbitals). wisc.edu The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor delocalization. wisc.edu

For a conjugated system like this compound, several key interactions would be expected to contribute to its electronic stability:

π → π* Interactions: The conjugated π system involves significant delocalization. Electrons in the C=C bonding orbitals (π) can delocalize into the adjacent C=C antibonding orbitals (π*). This interaction is fundamental to the stability and reactivity of conjugated dienes.

n → π* Interactions: The nitrogen atom possesses a lone pair of electrons (n). This lone pair can delocalize into the antibonding π* orbitals of the adjacent C=C double bond. This type of hyperconjugation is crucial in dienamines, influencing their electronic properties and reactivity. acs.org

Interactive Data Table: Hypothetical NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Occupancy) | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π(C2=C3) | π(C4=C5) | 15-25 | π-conjugation |

| π(C4=C5) | π(C2=C3) | 15-25 | π-conjugation |

| n(N1) | π(C2=C3) | 30-50 | Lone pair delocalization |

| σ(C-H) | σ(C-C) | 1-5 | σ-delocalization |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools in computational chemistry used to visualize and analyze the extent of electron localization in a molecule. ijasret.comjussieu.fr These methods provide a three-dimensional mapping of regions where the probability of finding an electron pair is high, offering an intuitive picture of chemical bonding, lone pairs, and atomic shell structure. ijasret.comjussieu.fr Both ELF and LOL are based on the kinetic energy density of electrons, but they differ in their precise formulation; ELF is related to electron pair density, while LOL is based on the gradient of localized orbitals. nih.gov

In practice, ELF and LOL values range from 0.0 to 1.0. jussieu.fr

High values (approaching 1.0) indicate a high degree of electron localization, characteristic of covalent bonds, lone pairs, and core atomic shells. ijasret.com

Low values suggest regions of electron delocalization. ijasret.com

For this compound, an ELF/LOL analysis would reveal several key features:

Covalent Bonds: High ELF/LOL values would be found in the regions corresponding to C-H, C-C, C=C, and C-N covalent bonds, forming distinct basins of electron localization.

Nitrogen Lone Pair: A significant localization basin would be present in the non-bonding region of the nitrogen atom, corresponding to its lone pair of electrons.

π-System: The regions above and below the plane of the carbon backbone would show intermediate ELF/LOL values, reflecting the delocalized nature of the π electrons across the conjugated system. This contrasts with the higher localization seen in the σ-framework.

The analysis of these topological features provides a quantitative description of the molecule's electronic structure that complements the orbital-based picture from NBO analysis.

Interactive Data Table: Expected ELF/LOL Basin Population Analysis for this compound

| Basin Type | Associated Atoms | Expected Population (e⁻) | Description |

| V(N) | N1 | ~2.0 | Nitrogen lone pair |

| V(C,N) | C1-N1 | ~1.8-2.0 | C-N single bond |

| V(C,C) | C2-C3, C4-C5 | ~3.0-3.5 | C=C double bonds |

| V(C,C) | C3-C4 | ~1.8-2.0 | C-C single bond |

| V(C,H) | C-H | ~1.8-2.0 | C-H single bonds |

Molecular Dynamics and Excited State Theory

Non-Adiabatic Dynamics Studies on Penta-2,4-dieniminium Cations

The penta-2,4-dieniminium cation, the protonated form of this compound, serves as a crucial model system for understanding the photochemistry of more complex biological chromophores like the retinal protonated Schiff base involved in vision. aip.orgnih.govrsc.org Non-adiabatic dynamics simulations are essential for studying the behavior of this cation after it absorbs light, as these processes involve transitions between different electronic states (specifically, the first excited state, S₁, and the ground state, S₀). aip.org

Upon photoexcitation, the molecule is promoted to the S₁ state. It does not remain in this state indefinitely but relaxes back to the S₀ state through a process that often involves significant changes in molecular geometry, such as isomerization around the carbon-carbon double bonds. rsc.org The point at which the potential energy surfaces of the S₁ and S₀ states cross is known as a conical intersection, and it provides an efficient pathway for this non-radiative relaxation.

Computational studies have employed various high-level methods to simulate these ultrafast dynamics. For instance, nonadiabatic trajectory surface hopping simulations using time-dependent density functional theory (TDDFT) have been utilized to model the photodynamics. aip.org More sophisticated approaches, such as complete-active space self-consistent field (CASSCF) methods, have also been applied to investigate the photoisomerization dynamics. nih.gov

These simulations provide critical data on the timescales and outcomes of the photochemical reaction. Research has shown that the Z to E photoisomerization can be significantly accelerated by hydrogen-out-of-plane (HOOP) motions, which can facilitate the transition from the S₁ to the S₀ state without requiring large distortions of the carbon skeleton. rsc.org

Interactive Data Table: Research Findings on Penta-2,4-dieniminium Cation Photodynamics

| Study Focus | Computational Method | Key Finding | Reference |

| Photoisomerization Dynamics | CASSCF(6,6)/6-31G | Two-step relaxation not observed in this smaller model, unlike larger retinal models. | nih.gov |

| Z to E Photoisomerization | CASSCF, MRMP2 | Hydrogen-out-of-plane (HOOP) motion accelerates S₁ to S₀ transition. | rsc.org |

| Non-adiabatic Dynamics | Spin-flip TDDFT | Contrasts with previous studies, suggesting LR-TDDFT's incorrect topology is material to photodynamics. | aip.org |

Derivatives and Analogs: Synthesis and Advanced Chemical Characterization

N-Substituted and Structurally Modified Penta-2,4-dien-1-amine Derivatives

The synthesis of N-substituted this compound derivatives can be achieved through various established methods for amine alkylation and acylation. While direct N-substitution of this compound is a primary route, related structures like N-substituted ethylenediamine (B42938) and N-benzhydrylpiperidin-4-amine derivatives offer insights into the synthetic strategies that can be employed. asianpubs.orgresearchgate.net For instance, reductive amination and nucleophilic substitution are common approaches to introduce a wide range of substituents on the nitrogen atom. asianpubs.orgresearchgate.net

The characterization of these derivatives relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the N-H bond (for secondary amines) and C=C bonds of the diene. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for elucidating the precise structure, including the stereochemistry of the double bonds and the nature of the N-substituent. Mass spectrometry helps in determining the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds. researchgate.net

Below is a table summarizing common synthetic methods for N-substituted amines and the techniques used for their characterization.

| Synthetic Method | Description | Key Characterization Techniques |

| Reductive Amination | Reaction of an aldehyde or ketone with the amine in the presence of a reducing agent. | 1H NMR, 13C NMR, IR, Mass Spectrometry |

| Nucleophilic Substitution | Reaction of the amine with an alkyl halide or other electrophile. | 1H NMR, 13C NMR, IR, Mass Spectrometry |

| Acylation | Reaction of the amine with an acyl chloride or anhydride (B1165640) to form an amide. | 1H NMR, 13C NMR, IR, Mass Spectrometry |

Cyclic Analogues and Related Nitrogen-Containing Dienyl Compounds

The dienyl structure of this compound is a precursor for the synthesis of various nitrogen-containing cyclic compounds. Cyclization reactions can be initiated at the amine or across the diene system. For example, intramolecular reactions can lead to the formation of five- or six-membered rings. The synthesis of cyclic peptides, although a different class of molecules, demonstrates strategies for macrocyclization that could potentially be adapted for dienyl amine systems. acs.org

Enaminones, which are related nitrogen-containing dienyl compounds, are valuable intermediates in heterocyclic synthesis. ekb.eg They can be synthesized through the condensation of methyl ketones with dimethylformamide dimethyl acetal (B89532) (DMFDMA). ekb.eg These enaminones can then undergo coupling reactions, for instance with aryldiazonium chlorides, to produce azo disperse dyes. ekb.eg This highlights the utility of related dienyl systems in the synthesis of functional molecules.

Penta-2,4-dienyl-Containing Scaffolds in Complex Molecules

The penta-2,4-dienyl moiety is a key structural element in a variety of more complex molecules, ranging from imines and ketones to organometallic complexes and polymers.

Penta-2,4-dienimines can be readily synthesized through the condensation reaction of this compound with aldehydes or ketones. These imines, also known as Schiff bases, are versatile intermediates in organic synthesis. The extended conjugation in these molecules makes them interesting for applications in materials science and as ligands in coordination chemistry.

Dihydropyridin-2(3H)-ones can be synthesized through various routes, and the penta-2,4-dienyl scaffold can be a potential precursor. Cycloaddition reactions involving the diene system are a plausible strategy for the construction of the dihydropyridinone ring.

Penta-2,4-dienones are structurally analogous to chalcones, which are 1,3-diaryl-2-propen-1-ones. Chalcones are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. nih.govmdpi.comgoogle.comresearchgate.net This methodology can be adapted to synthesize penta-2,4-dienones by reacting a suitable ketone with an unsaturated aldehyde.

The synthesis of chalcone (B49325) derivatives has been extensively studied, and various catalysts and reaction conditions have been developed to improve yields and purity. mdpi.comresearchgate.net These methods provide a strong foundation for the synthesis of novel penta-2,4-dienone analogues.

The table below outlines a general scheme for the Claisen-Schmidt condensation for the synthesis of chalcone analogues.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aromatic Ketone | Aromatic Aldehyde | Base (e.g., KOH, NaOH) | Chalcone |

| Methyl Vinyl Ketone | Cinnamaldehyde | Base | Penta-2,4-dienone analogue |

The pentadienyl ligand, the anionic form of pentadiene, is an "open" analogue of the widely used cyclopentadienyl (B1206354) (Cp) ligand in organometallic chemistry. researchgate.net The penta-2,4-dienyl ligand can coordinate to transition metals in various hapticities (η¹, η³, η⁵), leading to a diverse range of organometallic complexes. researchgate.netacs.org These complexes have been synthesized with various transition metals, including those from Group 4 and manganese. researchgate.netacs.org

The synthesis of these complexes often involves the reaction of a metal halide with a pentadienyl anion, which can be generated by deprotonation of a pentadiene precursor. The resulting organometallic complexes are characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy to determine their structure and bonding.

The conjugated double bond system of this compound and its derivatives makes them potential monomers for the synthesis of conjugated polymers. These polymers are of interest due to their potential electronic and optical properties. The synthesis of cross-conjugated polyenes has been achieved through palladium-catalyzed oxidative C-C bond-forming cascade reactions of allenes. acs.org

Furthermore, the polymerization of phenylacetylene (B144264) and its derivatives, catalyzed by rhodium(I) complexes, yields high molecular weight stereoregular poly(phenylacetylene)s. rsc.org These studies on conjugated polymer synthesis provide a framework for the potential polymerization of monomers containing the penta-2,4-dienyl moiety. The resulting polymers could exhibit interesting material properties due to the extended π-conjugation along the polymer backbone.

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The utility of penta-2,4-dien-1-amine as a synthetic intermediate stems from its enhanced nucleophilicity at the C4 (γ) position, a consequence of vinylogy. This allows for reactions with a variety of electrophiles at a remote position, expanding its application beyond typical enamine chemistry.

This compound is a potent precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. Its conjugated system is pre-organized for cyclization reactions. For instance, derivatives of this dienamine can undergo thermal 6π-azaelectrocyclization to form substituted dihydropyridinones, demonstrating a powerful method for constructing six-membered nitrogen heterocycles. The reaction proceeds through a concerted, pericyclic mechanism, where the stereochemistry of the final product is often predictable.

Furthermore, dienamines can react with various electrophilic reagents to initiate cyclization cascades. The nucleophilic character of the dienamine allows for initial bond formation, which can be followed by subsequent intramolecular reactions to rapidly build molecular complexity.

Table 1: Examples of Heterocyclic Systems Derived from Dienamine Intermediates

| Reagent/Condition | Intermediate Type | Resulting Heterocycle |

| Heat (Thermal Cyclization) | 6π System | Dihydropyridine (B1217469) |

| α,β-Unsaturated Ketone | Michael Adduct | Tetrahydro-1,8-naphthyridine |

| Dicarbonyl Compound | Condensation Adduct | Pyrrole Derivative |

| Azodicarboxylate | Aza-Diels-Alder | Tetrahydropyridazine |

The extended conjugation in this compound renders the C4-position nucleophilic, enabling its participation in crucial carbon-carbon bond-forming reactions. This reactivity is fundamental in constructing complex carbon skeletons from simpler precursors. The reaction of dienamines with electrophiles, such as alkyl halides or activated carbonyl compounds, typically occurs at the γ-carbon, providing a method for remote functionalization. This umpolung reactivity, where the γ-carbon acts as a nucleophile, is a powerful tool in synthetic strategy.

This approach is advantageous as it allows for the formation of sp³–sp³ carbon-carbon bonds using readily available amine precursors. The versatility of this method is highlighted by its compatibility with a range of electrophiles, leading to diverse molecular structures.

Development of Stereoselective Synthetic Methodologies

Controlling stereochemistry is a central goal in organic synthesis. Methodologies involving this compound and related dienamines have been developed to achieve high levels of stereocontrol in various transformations, including rearrangement and cycloaddition reactions.

Achieving stereocontrol at a position remote from an existing chiral center is a significant synthetic challenge. In reactions involving dienamines, such as the diaza-Cope rearrangement, diastereoselectivity can be achieved through steric and electronic control. The diaza-Cope rearrangement is a versatile method for generating a variety of chiral diamines stereospecifically under mild conditions.

In γ-functionalization reactions of dienamines, remote stereocontrol is influenced by the geometry (E/Z) of the dienamine's terminal double bond and the nature of the catalyst and electrophile. Studies have shown that a kinetic preference for the formation of the Z-dienamine, combined with its faster reaction rate compared to the more thermodynamically stable E-isomer, can lead to high enantiomeric excesses. The combination of bulky catalysts and large electrophiles can effectively shield one face of the dienamine, directing the electrophilic attack and controlling the stereochemical outcome.

Table 2: Factors Influencing Remote Diastereoselectivity in Dienamine Functionalization

| Factor | Influence | Outcome |

| Catalyst Bulk | Shields one face of the dienamine | High facial selectivity |

| Electrophile Size | Interacts with catalyst to create a chiral pocket | Enhanced stereocontrol |

| Dienamine Geometry | Z-isomers often react faster than E-isomers | Kinetic resolution contributes to high ee |

| Solvent | Can influence transition state stability | Affects reaction rate and selectivity |

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for rapidly generating molecular complexity, creating multiple stereocenters in a single step. When this compound acts as the diene component, these reactions can be rendered highly stereoselective. The use of chiral aminocatalysts can facilitate the formation of the dienamine in situ from an unsaturated aldehyde and a chiral amine, leading to high levels of stereocontrol in the subsequent cycloaddition.

The stereochemical outcome of these cycloadditions is governed by frontier molecular orbital interactions and steric effects in the transition state. Chiral auxiliaries or catalysts can effectively control the facial selectivity of the approach of the dienophile to the diene, leading to the preferential formation of one enantiomer. This strategy has been successfully applied to the synthesis of complex cyclic systems with multiple, well-defined stereocenters.

Strategies for Complex Natural Product Synthesis

The synthesis of complex natural products often requires efficient and stereoselective methods to construct intricate molecular frameworks. Dienamine intermediates, conceptually derived from structures like this compound, are featured in strategies for synthesizing alkaloids and other nitrogen-containing natural products.

Incorporation into Polyketide and Alkaloid Architectures

Following a comprehensive review of available scientific literature, no specific research findings or detailed data could be located regarding the direct incorporation of This compound into polyketide or alkaloid architectures. This particular diene amine does not appear as a commonly utilized building block in the documented synthetic routes for these classes of natural products.

The synthesis of complex molecular frameworks like polyketides and alkaloids typically involves a well-established set of precursor molecules and synthetic strategies. While primary amines and diene structures are independently important functional groups in organic synthesis, the specific compound This compound is not featured in prominent methodologies for constructing these intricate natural product scaffolds.

Research in the field of natural product synthesis is vast and continuously evolving. However, based on currently accessible data, there are no established protocols or detailed research findings to report on the application of This compound in the advanced organic synthesis of polyketides and alkaloids. Therefore, interactive data tables and detailed research findings for this specific application cannot be provided.

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopy provides a detailed view of the molecular framework and electronic properties of penta-2,4-dien-1-amine. Each method offers unique insights into the molecule's structure and bonding.

NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone and the amine group. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the conjugation of the double bonds. The protons on the conjugated system (C2 to C5) would appear in the downfield region typical for vinylic protons, while the protons on the carbon adjacent to the nitrogen (C1) would also be shifted downfield. The amine protons (-NH₂) would likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

For a related compound, (2E,4E)-5-(4-Fluorophenyl)this compound, the vinylic and allylic protons have been characterized, providing a basis for predicting the spectrum of the parent compound. nottingham.ac.uk

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (-CH₂N) | ~3.2 - 3.4 | Doublet | ~6-7 |

| H2 | ~5.6 - 5.8 | Doublet of Triplets | J(H2-H3) ~15, J(H2-H1) ~6-7 |

| H3 | ~6.0 - 6.2 | Doublet of Triplets | J(H3-H2) ~15, J(H3-H4) ~10 |

| H4 | ~5.8 - 6.0 | Multiplet | J(H4-H3) ~10, J(H4-H5) ~15, J(H4-H5') ~10 |

| H5, H5' (=CH₂) | ~5.0 - 5.3 | Multiplet | J(H5-H4) ~15, J(H5'-H4) ~10 |

| -NH₂ | ~1.5 - 3.0 | Broad Singlet | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the pentadiene chain. The carbons involved in the double bonds would resonate in the typical sp² region (δ 100-150 ppm), while the sp³ carbon bonded to the nitrogen (C1) would appear further upfield.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂N) | ~40 - 45 |

| C2 | ~125 - 130 |

| C3 | ~130 - 135 |

| C4 | ~135 - 140 |

| C5 (=CH₂) | ~115 - 120 |

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR Spectroscopy: The FT-IR spectrum of this compound, a primary amine, is expected to display several characteristic absorption bands. The N-H stretching of the primary amine group typically appears as a doublet in the range of 3300-3500 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would be observed in the 1600-1650 cm⁻¹ region. Other significant absorptions include the N-H bending (scissoring) vibration around 1580-1650 cm⁻¹, C-N stretching in the 1020-1250 cm⁻¹ range for aliphatic amines, and C-H stretching and bending vibrations.

FT-Raman Spectroscopy: FT-Raman spectroscopy would complement the FT-IR data. The symmetric C=C stretching of the conjugated system is expected to produce a strong signal in the Raman spectrum.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (doublet) | Medium |

| C-H Stretch (sp²) | 3010 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Medium |

| C=C Stretch (conjugated) | 1600 - 1650 | Medium-Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| N-H Wag | 665 - 910 | Broad, Strong |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₉N), the exact mass is 83.0735 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 83. A prominent fragmentation pattern for primary amines is the alpha-cleavage, which would involve the loss of a vinyl radical (•CH=CH₂) to form a resonance-stabilized iminium cation [CH₂=NH₂]⁺ at m/z 30. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. For instance, the HRMS data for a derivative, (2E,4E)-5-(4-Fluorophenyl)this compound, has been used to confirm its composition via electrospray ionization (ESI). nottingham.ac.uk

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 83 | [C₅H₉N]⁺ (Molecular Ion) |

| 82 | [M-H]⁺ |

| 54 | [M - •NH₂ - H₂]⁺ |

| 30 | [CH₂NH₂]⁺ (Base Peak) |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The conjugated diene system in this compound is expected to give rise to a strong π → π* transition. The presence of the amine group, an auxochrome, attached to the conjugated system is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to an unsubstituted diene. The λ_max for this compound is predicted to be in the 220-240 nm range.

Crystallographic Analysis

Crystallographic techniques are used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

While this compound itself may be an oil or a low-melting solid, its crystalline derivatives (e.g., salts like the hydrochloride or picrate) can be analyzed using single crystal X-ray diffraction. This technique would provide unambiguous information about the molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the dienamine chain and the intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state. Such analyses are crucial for understanding structure-property relationships.

Electrochemical and Magnetic Characterization of Conjugated Systems

The extended π-system in conjugated dienamines, such as this compound, gives rise to distinct electrochemical and magnetic properties that can be interrogated using advanced analytical techniques. The delocalization of electrons across the conjugated backbone significantly influences the molecule's response to redox processes and magnetic fields, particularly upon the formation of radical species.

Electrochemical Behavior and Analysis

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of conjugated systems. wikipedia.org It provides information on the stability of oxidized or reduced species and the reversibility of electron transfer processes. wikipedia.orgrsc.org For a conjugated amine, the primary electrochemical event of interest is the oxidation of the nitrogen atom.

The anodic oxidation of aliphatic amines is typically an irreversible process. rsc.org However, in a conjugated system like this compound, the loss of an electron from the nitrogen atom forms an amine radical cation. This species can be stabilized by the delocalization of the radical and the positive charge across the entire π-system of the diene. This delocalization can render the oxidation process quasi-reversible or reversible, which can be observed in the cyclic voltammogram.

The oxidation potential is sensitive to the molecular structure. For tertiary amines, a linear relationship has been observed between their pKa values and the peak potentials of their first oxidation waves. rsc.org The presence of the conjugated diene system in this compound is expected to lower the oxidation potential compared to its saturated analogues, due to the stabilization of the resulting radical cation.

Table 1: Representative Cyclic Voltammetry Data for a Conjugated Amine in Acetonitrile

| Parameter | Value | Description |

| Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl | Potential at which the maximum oxidation current is observed for the amine-to-radical cation transition. |

| Cathodic Peak Potential (Epc) | +0.78 V vs. Ag/AgCl | Potential at which the maximum reduction current is observed for the radical cation-to-amine transition. |

| Peak Separation (ΔEp) | 70 mV | The difference between Epa and Epc. A value close to 59/n mV (where n is the number of electrons) suggests a reversible one-electron process. |

| Process | Amine ⇌ Amine Radical Cation + e- | The one-electron oxidation of the nitrogen lone pair, stabilized by the conjugated system. |

Note: The data presented are illustrative for a generic conjugated amine system and are based on principles of electrochemical analysis of amines. wikipedia.orgrsc.org

Magnetic Characterization

The magnetic properties of conjugated systems are primarily associated with the presence of unpaired electrons. wikipedia.org While the neutral, closed-shell this compound molecule is diamagnetic (weakly repelled by a magnetic field), its corresponding radical cation, formed via one-electron oxidation, is paramagnetic (attracted to a magnetic field). wikipedia.orglibretexts.org This paramagnetism arises from the magnetic moment of the single unpaired electron. libretexts.org

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is the principal technique for characterizing such paramagnetic species. rsc.orgucl.ac.uk Amine radical cations can be generated through methods like radiolysis or chemical/electrochemical oxidation and studied by ESR. rsc.orgbeilstein-journals.orgnih.gov The ESR spectrum provides detailed information about the electronic environment of the unpaired electron.

A key feature of the ESR spectrum is the hyperfine coupling, which results from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., 1H and 14N). The magnitude of the hyperfine coupling constants (hfc) is directly proportional to the spin density at that nucleus. For the this compound radical cation, measuring the hfcs allows for the mapping of the unpaired electron's delocalization across the nitrogen atom and the carbon backbone of the diene system. ucl.ac.uk Significant coupling to the protons on the carbon chain would provide direct evidence of the π-system's involvement in stabilizing the radical.

Table 2: Hypothetical Electron Spin Resonance (ESR) Hyperfine Coupling Constants for the this compound Radical Cation

| Nucleus | Hyperfine Coupling Constant (a) in Gauss (G) | Interpretation |

| 14N | aN ≈ 20 G | Indicates significant spin density localized on the nitrogen atom. |

| α-H (on C1) | aHα ≈ 15 G | Coupling to the protons on the carbon adjacent to the nitrogen, showing delocalization. |

| β-H (on C2) | aHβ ≈ 5 G | Smaller coupling indicates reduced spin density further from the nitrogen. |

| γ-H (on C3) | aHγ ≈ 8 G | Coupling may increase due to the nature of the π-system molecular orbitals. |

| δ-H (on C4) | aHδ ≈ 4 G | Decreased spin density towards the terminus of the conjugated system. |

Note: These values are representative examples based on studies of amine radical cations and conjugated systems to illustrate the principles of ESR analysis. Actual values would require experimental measurement. rsc.orgucl.ac.uk

Q & A

Q. What are the established synthetic routes for penta-2,4-dien-1-amine, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or coupling reactions. For example, α-acetyl penta-2,4-dienamide reacts with iodonium ylides under palladium catalysis to form derivatives like 5-phenyl-1-(p-tolyl)penta-2,4-dien-1-one . Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (40–80°C to avoid side reactions), and catalysts (e.g., Pd(OAc)₂ for regioselective allylation). Yields typically range from 60–85%, with impurities managed via column chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

Q. How is this compound characterized structurally, and what analytical methods are preferred?

Standard characterization combines NMR (¹H/¹³C for backbone geometry), HR-MS (for molecular weight confirmation), and IR (to identify amine groups). For example, halogenated derivatives like 5-(3-chlorophenyl)penta-2,4-dienoic acid require negative ionization HR-MS for accurate detection due to poor ionization in positive mode .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound functionalization be addressed?

Regioselectivity in allylic substitutions is controlled by steric and electronic factors. Palladium-catalyzed reactions favor γ-addition due to stabilized transition states, while copper catalysts promote α-addition. Computational modeling (DFT) predicts site reactivity, and directing groups (e.g., acetoxy) enhance selectivity. For instance, Pd(OAc)₂ yields >90% γ-substituted products in arylations .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in HR-MS or NMR data (e.g., unexpected m/z ratios or splitting patterns) require orthogonal validation:

- Cross-checking with alternative ionization modes (e.g., negative ion HR-MS for halogenated compounds).

- 2D NMR (COSY, NOESY) to confirm coupling and spatial proximity.

- X-ray crystallography for unambiguous stereochemical assignments .

Q. How does structural modification of this compound impact its biological activity in microbial systems?

Halogenation at the phenyl ring (e.g., 3-chloro or 3-bromo substituents) enhances antimicrobial activity by increasing membrane permeability. In entomopathogenic bacteria, such derivatives disrupt ATP synthesis in target organisms. Structure-activity relationship (SAR) studies show EC₅₀ values correlate with electron-withdrawing groups at the C3 position .

Q. What methodologies optimize the stability of this compound derivatives under varying pH conditions?

Stability assays in buffered solutions (pH 3–10) reveal degradation via hydrolysis at acidic pH (<5) or oxidation at alkaline pH (>8). Stabilization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.